
2-Fluoro-3-isopropoxybenzoic acid IUPAC name.

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 2-Fluoro-3-isopropoxybenzoic acid

Cat. No.: B3027593 Get Quote

An In-Depth Technical Guide to 2-Fluoro-3-isopropoxybenzoic Acid for Advanced Research

Abstract
This technical guide provides a comprehensive overview of 2-Fluoro-3-isopropoxybenzoic
acid, a fluorinated aromatic carboxylic acid of significant interest in medicinal chemistry and

materials science. We will delve into its fundamental chemical identity, including its definitive

IUPAC nomenclature, and explore its physicochemical properties. This guide will present a

logical, field-informed perspective on its synthesis, analytical characterization, and its strategic

importance as a building block in modern drug discovery. The content is tailored for

researchers, scientists, and drug development professionals, offering both theoretical

grounding and practical methodological insights.

Chemical Identity and Nomenclature
The formal IUPAC name for the compound is 2-Fluoro-3-isopropoxybenzoic acid. An

alternative, equally valid IUPAC name is 2-fluoro-3-(propan-2-yloxy)benzoic acid[1][2]. The

structure is characterized by a benzoic acid core, substituted with a fluorine atom at the C2

position and an isopropoxy group at the C3 position. This specific substitution pattern imparts

unique electronic and steric properties that are highly valuable in the design of complex organic

molecules.

The CAS Registry Number for this compound is 1346608-65-8[3][4].

Physicochemical Properties
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A summary of the key computed and experimental properties is provided below. These

parameters are critical for predicting solubility, designing reaction conditions, and assessing

potential ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics in a drug

development context.

Property Value Source

Molecular Formula C₁₀H₁₁FO₃ PubChem

Molecular Weight 198.19 g/mol PubChem[5]

Physical Form Solid Sigma-Aldrich[3]

InChI Key
ADISUGFAMDFUHD-

UHFFFAOYSA-N
Sigma-Aldrich[3]

XLogP3 (Predicted) 2.3 PubChem[5]

Hydrogen Bond Donor Count 1 PubChem

Hydrogen Bond Acceptor

Count
3 PubChem

Rotatable Bond Count 3 PubChem

Strategic Importance in Drug Discovery and Organic
Synthesis
The incorporation of fluorine into organic molecules is a well-established strategy in medicinal

chemistry to enhance key pharmacological properties.[6] Fluorinated compounds like 2-Fluoro-
3-isopropoxybenzoic acid are sought-after intermediates for several reasons:

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to

metabolic oxidation by cytochrome P450 enzymes. This can increase the half-life and

bioavailability of a drug candidate.[7]

Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic

interactions with protein targets, potentially increasing the binding affinity and potency of an

active pharmaceutical ingredient (API).[6]
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Lipophilicity and Permeability: Strategic placement of fluorine can modulate a molecule's

lipophilicity, which is a critical factor in its ability to cross cell membranes and reach its site of

action.

Conformational Control: The steric bulk and electronic nature of the fluorine and isopropoxy

groups can influence the preferred conformation of the molecule, locking it into a bioactive

shape.

This compound serves as a versatile building block, or scaffold, for constructing more complex

molecules where these enhanced properties are desired.[6][8] Its carboxylic acid group

provides a reactive handle for a wide range of chemical transformations, such as amide bond

formation, esterification, or reduction.
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Fig 1. Role of substituents in drug design.

Retrosynthetic Analysis and Proposed Synthesis
While multiple specific synthetic routes exist for fluorinated benzoic acids, a general and robust

strategy can be proposed based on established organic chemistry principles. A common
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approach involves building the substitution pattern around a commercially available starting

material. One logical retrosynthetic pathway begins with the disconnection of the ether and

carboxyl groups.

A plausible forward synthesis could involve the following key steps:

Nitration of 2-Fluorophenol: Selective nitration to install a nitro group, which acts as a

precursor to the carboxyl group and helps direct subsequent substitutions.

Williamson Ether Synthesis: Alkylation of the phenolic hydroxyl group with 2-bromopropane

under basic conditions to form the isopropoxy ether linkage.

Reduction of the Nitro Group: Conversion of the nitro group to an amine (aniline derivative).

Sandmeyer Reaction: Diazotization of the amine followed by cyanation to introduce a nitrile

group.

Hydrolysis: Acid- or base-catalyzed hydrolysis of the nitrile to yield the final carboxylic acid

product.
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Fig 2. A proposed multi-step synthetic workflow.

This proposed pathway is illustrative. Alternative methods, such as direct carboxylation via

organometallic intermediates or nucleophilic aromatic substitution strategies, may also be

viable depending on precursor availability and desired scale.[9]

Analytical Methodologies for Characterization and
Quality Control
Accurate identification and purity assessment are paramount in research and development. For

fluorinated benzoic acid isomers, which can have similar properties, a multi-pronged analytical
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approach is essential.[10]

Chromatographic Techniques
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid

Chromatography (UHPLC) are the primary methods for routine quality control.[10]

Principle: Separation is based on the compound's partitioning between a stationary phase

(typically C18) and a mobile phase.

Advantages: High resolution, speed, and no requirement for derivatization make it ideal for

purity assessment and quantitative analysis.[10]

Typical Protocol:

Sample Preparation: Dissolve the compound in a suitable solvent (e.g., acetonitrile or

methanol).

Mobile Phase: A gradient of acidified water (e.g., with 0.1% formic acid) and an organic

solvent like acetonitrile.

Column: A reverse-phase C18 column.

Detection: UV detection (typically around 254 nm) or, for higher specificity and sensitivity,

coupling with a mass spectrometer (LC-MS).

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful alternative, especially for

identifying trace impurities.

Principle: Separation of volatile compounds in a gaseous mobile phase.

Requirement: A derivatization step is necessary to convert the non-volatile carboxylic acid

into a more volatile ester (e.g., a methyl or ethyl ester).[10]

Advantages: High sensitivity and structural confirmation through mass fragmentation

patterns.[10]
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Fig 3. Decision workflow for analytical method selection.
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Spectroscopic Characterization
Spectroscopic data provides unequivocal structural confirmation. The following table outlines

the expected signals for 2-Fluoro-3-isopropoxybenzoic acid.

Technique Expected Characteristic Signals

¹H NMR

Aromatic protons (multiplets in the ~7-8 ppm

region).Septet for the isopropoxy CH (~4.5-5.0

ppm).Doublet for the isopropoxy CH₃ groups

(~1.3-1.5 ppm).A broad singlet for the carboxylic

acid proton (>10 ppm, may be exchanged with

D₂O).

¹³C NMR

Carbonyl carbon (~165-175 ppm).Aromatic

carbons, showing C-F coupling.Isopropoxy

carbons (~70 ppm for CH, ~22 ppm for CH₃).

¹⁹F NMR
A singlet or multiplet (depending on coupling to

nearby protons) characteristic of an aryl fluoride.

FTIR

Broad O-H stretch from the carboxylic acid

(~2500-3300 cm⁻¹).Sharp C=O stretch from the

carboxylic acid (~1700 cm⁻¹).C-O stretches

from the ether and acid (~1200-1300 cm⁻¹).C-F

stretch (~1100-1200 cm⁻¹).

Conclusion
2-Fluoro-3-isopropoxybenzoic acid is more than a simple chemical compound; it is a

strategic tool for medicinal chemists and materials scientists. Its unique combination of a

reactive carboxylic acid handle, a metabolically robust fluorine substituent, and a lipophilic

isopropoxy group makes it an invaluable intermediate for creating novel molecules with tailored

properties. Understanding its synthesis, physicochemical characteristics, and the appropriate

analytical methods for its characterization is fundamental to leveraging its full potential in

advanced scientific applications, from the development of next-generation pharmaceuticals to

the creation of high-performance materials.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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